REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[C:10]#[N:11])=O.[CH:16]1[CH:17]=[CH:18][C:19]([NH:22][C:23]([NH2:25])=[NH:24])=[CH:20][CH:21]=1>C(#N)C>[C:19]1([NH:22][C:23]2[N:25]=[C:5]([C:7]3[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=3)[C:10]#[N:11])[CH:4]=[CH:3][N:24]=2)[CH:20]=[CH:21][CH:16]=[CH:17][CH:18]=1
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Name
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|
Quantity
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30.4 g
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Type
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reactant
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Smiles
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CN(C=CC(=O)C=1C=C(C#N)C=CC1)C
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Name
|
|
Quantity
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21 g
|
Type
|
reactant
|
Smiles
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C=1C=CC(=CC1)NC(=N)N
|
Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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250 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for two hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The solution was cooled
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Type
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FILTRATION
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Details
|
the resulting solid was filtered
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Type
|
WASH
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Details
|
washed with acetonitrile
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Name
|
|
Type
|
product
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Smiles
|
C1(=CC=CC=C1)NC1=NC=CC(=N1)C=1C=C(C#N)C=CC1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |